1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine
Overview
Description
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine is an organic compound with a complex structure that includes a piperidine ring substituted with a sulfonyl group and an ethoxy-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonylation of a piperidine derivative with a sulfonyl chloride, followed by the introduction of the ethoxy-dimethylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often used in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals, including intermediates for the synthesis of dyes, polymers, and other materials.
Mechanism of Action
The mechanism by which 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but typically include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole
- 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
Uniqueness
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or pharmacokinetic profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-methylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-5-20-15-10-12(2)13(3)11-16(15)21(18,19)17-9-7-6-8-14(17)4/h10-11,14H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRBJKDDCBUYGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCCCC2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.